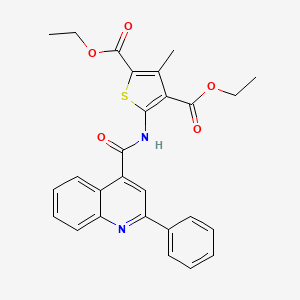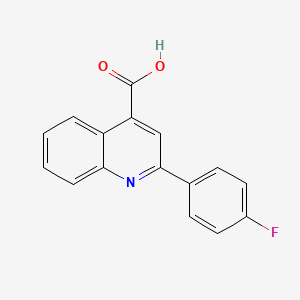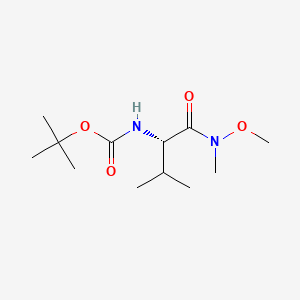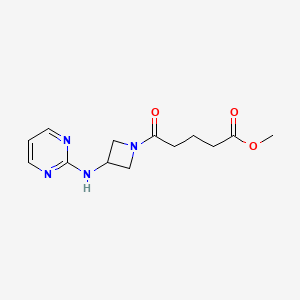![molecular formula C14H20ClF3N2O2 B2830310 1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one CAS No. 2411318-60-8](/img/structure/B2830310.png)
1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one is a complex organic compound that features a piperidine ring system. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmacologically active compounds
Vorbereitungsmethoden
The synthesis of 1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one involves multiple steps, typically starting with the preparation of the piperidine ring. The synthetic route may include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Acylation: Introduction of the 2-chloroacetyl group via acylation reactions.
Fluorination: Incorporation of the trifluoroethanone moiety through fluorination reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: The chloroacetyl group can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other piperidine derivatives such as:
1-{3-[1-(2-bromoacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one: Similar structure but with a bromoacetyl group instead of chloroacetyl.
1-{3-[1-(2-fluoroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one: Contains a fluoroacetyl group.
1-{3-[1-(2-iodoacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one: Features an iodoacetyl group.
The uniqueness of 1-{3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl}-2,2,2-trifluoroethan-1-one lies in its specific chemical structure, which imparts distinct reactivity and potential biological activity.
Eigenschaften
IUPAC Name |
1-[3-[1-(2-chloroacetyl)piperidin-4-yl]piperidin-1-yl]-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClF3N2O2/c15-8-12(21)19-6-3-10(4-7-19)11-2-1-5-20(9-11)13(22)14(16,17)18/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPAJZUJQWSPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)C2CCN(CC2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClF3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-((1,1-Dioxidobenzo[d]isothiazol-3-yl)amino)propyl 2-(2,4-dichlorophenoxy)acetate](/img/structure/B2830227.png)
![3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-[2-(cyclohex-1-en-1-yl)ethyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2830229.png)
![N-(1-Cyano-1-cyclopropylethyl)-2-[3-[2-[(dimethylamino)methyl]pyridin-4-yl]oxypyrrolidin-1-yl]acetamide](/img/structure/B2830230.png)




![3-chloro-4-({1-[2-(trifluoromethyl)benzoyl]piperidin-3-yl}oxy)pyridine](/img/structure/B2830240.png)
![5-(6-Fluoroquinazolin-4-yl)-2-methyl-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2830242.png)


![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2830246.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-((5-phenylisoxazol-3-yl)methyl)acrylamide](/img/structure/B2830247.png)
![4-acetamido-N-{2-[(8-ethoxy-2-oxo-2H-chromen-3-yl)formamido]ethyl}benzamide](/img/structure/B2830249.png)
